2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol)

Descripción general

Descripción

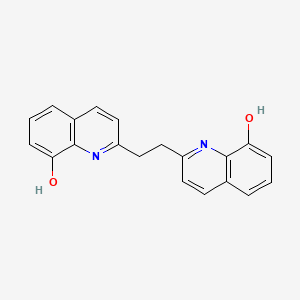

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) as an anticancer agent. Its derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from 8-hydroxyquinoline structures have shown promising results against human lung carcinoma (A-549), hepatocellular carcinoma (HepG2), and cervical carcinoma cell lines (HeLa). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

Antimicrobial Properties:

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that derivatives of 8-hydroxyquinoline exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown lower minimum inhibitory concentration (MIC) values compared to standard antibiotics like penicillin G and norfloxacin . This suggests potential applications in treating bacterial infections.

Metal Chelation:

The chelating properties of 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) make it a candidate for neuroprotective therapies. Compounds with similar structures are known to act as iron-chelators, which can mitigate oxidative stress in neurodegenerative diseases such as Alzheimer's . The ability to bind metal ions also opens avenues for developing treatments for conditions associated with metal toxicity.

Materials Science Applications

Organic Light Emitting Diodes (OLEDs):

The compound's unique electronic properties allow it to be utilized as an electron transport material in OLEDs. Its derivatives have been studied for their efficiency in light emission and stability under operational conditions . The incorporation of such compounds can enhance the performance and longevity of OLED devices.

Fluorescent Sensors:

Due to its ability to chelate metal ions, 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) has been explored as a fluorescent chemosensor. These sensors can selectively detect heavy metals in environmental samples or biological fluids, providing a valuable tool for monitoring pollution and ensuring safety .

Analytical Chemistry Applications

Chromatographic Techniques:

The compound has been employed in high-performance liquid chromatography (HPLC) for the separation and analysis of various substances. Its properties facilitate the development of efficient chromatographic methods for detecting trace amounts of metals or organic compounds in complex mixtures .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several derivatives of 8-hydroxyquinoline against different cancer cell lines. The results indicated that specific modifications on the quinoline structure significantly enhanced cytotoxicity compared to standard chemotherapeutics. For example, one derivative achieved an IC50 value lower than that of doxorubicin against A-549 cells .

Case Study 2: Antimicrobial Activity

Research involving the synthesis of new quinoline-based compounds demonstrated their effectiveness against multi-drug resistant strains of bacteria. The synthesized compounds were tested against pathogens like E. coli and S. aureus, showing promising antibacterial activity with MIC values significantly lower than those of conventional antibiotics .

Case Study 3: Fluorescent Sensing

A novel fluorescent sensor based on 2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol) was developed for detecting lead ions in water samples. The sensor exhibited high selectivity and sensitivity, making it a practical solution for environmental monitoring .

Propiedades

Número CAS |

249614-38-8 |

|---|---|

Fórmula molecular |

C20H16N2O2 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

2-[2-(8-hydroxyquinolin-2-yl)ethyl]quinolin-8-ol |

InChI |

InChI=1S/C20H16N2O2/c23-17-5-1-3-13-7-9-15(21-19(13)17)11-12-16-10-8-14-4-2-6-18(24)20(14)22-16/h1-10,23-24H,11-12H2 |

Clave InChI |

OKCULIMOMSXPBQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)O)N=C(C=C2)CCC3=NC4=C(C=CC=C4O)C=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.